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Compound of Interest

Compound Name: alpha-Lactose

Cat. No.: B080435

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide details the occurrence of a-lactose in the microbial kingdom,
not as a naturally synthesized end-product, but as a subject of metabolic engineering for de
novo synthesis and as a substrate for catabolism. While a-lactose is unequivocally a
disaccharide of mammalian milk, its presence and manipulation in microorganisms like
Escherichia coli and Penicillium chrysogenum offer significant insights and biotechnological
applications.

Introduction: Reframing the Natural Occurrence of
o-Lactose

Contrary to some erroneous reports suggesting its presence in plants, extensive scientific
literature confirms that a-lactose is not a naturally occurring disaccharide outside of the
mammary glands of mammals. Its synthesis is catalyzed by the lactose synthase enzyme
complex, which is uniquely active in this tissue.

However, the microbial world presents a nuanced picture. While microorganisms do not
endogenously produce and store a-lactose as a natural product, certain species possess the
genetic machinery to metabolize it as a carbon source. Furthermore, recent advancements in
metabolic engineering have enabled the de novo synthesis of lactose in microorganisms like
Escherichia coli, creating a novel, non-animal source of this important disaccharide.
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This guide provides a technical overview of these two facets of microbial interaction with a-
lactose:

o Engineered Biosynthesis in Escherichia coli: Detailing the metabolic pathways, genetic
modifications, and experimental protocols for producing a-lactose from simple carbon

sources.

e Catabolism in Penicillium chrysogenum: Exploring the enzymatic pathways and regulatory
mechanisms for the breakdown of a-lactose, a process of significant interest in industrial
fermentations, such as penicillin production.

Engineered de novo Biosynthesis of a-Lactose in
Escherichia coli

The bacterium Escherichia coli has been successfully engineered to produce a-lactose from
glucose, representing a significant step towards microbial-based production of this
disaccharide. This process involves the introduction of a heterologous enzyme and the
strategic manipulation of native metabolic pathways.

Biosynthetic Pathway

The engineered pathway for de novo lactose synthesis in E. coli leverages the host's glycolysis
and galactose metabolic pathways, with the crucial addition of a [3-1,4-galactosyltransferase.
The overall process can be summarized as follows:

» Glucose Uptake and Conversion to UDP-Galactose: Glucose is transported into the cell and
enters glycolysis. A portion of the glucose-6-phosphate is shunted into the galactose
metabolic pathway, where it is ultimately converted to UDP-galactose.

» Heterologous Lactose Synthesis: A [3-1,4-galactosyltransferase, an enzyme not naturally
present in E. coli for this purpose, is introduced. This enzyme catalyzes the condensation of
UDP-galactose and glucose to form lactose.

« Inhibition of Lactose Catabolism: To allow for the accumulation of lactose, the endogenous
lacZ gene, which encodes the lactose-degrading enzyme (-galactosidase, is typically
knocked out.
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Caption: Engineered de novo lactose synthesis pathway in E. coli.

Experimental Protocols

This protocol provides a general framework for the metabolic engineering of E. coli for de novo
lactose synthesis. Specific gene sequences and plasmid details can be found in the cited
literature.

Objective: To create an E. coli strain capable of producing lactose from glucose by introducing
a -1,4-galactosyltransferase and deleting the endogenous lacZ gene.

Materials:

E. coli host strain (e.g., BL21(DE3))

e Plasmid vector for gene expression (e.g., pET series)

e Gene encoding a 3-1,4-galactosyltransferase (e.g., from Neisseria meningitidis)

e CRISPR/Cas9 or A-Red recombineering system for gene knockout

» Restriction enzymes, DNA ligase, competent cells

e LB medium, SOC medium, appropriate antibiotics

e PCR reagents and primers
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Procedure:
o Gene Amplification and Plasmid Construction:

o Amplify the -1,4-galactosyltransferase gene from the source organism's genomic DNA
using PCR with primers containing appropriate restriction sites.

o Digest both the PCR product and the expression vector with the corresponding restriction
enzymes.

o Ligate the digested gene into the expression vector.
o Transform the ligation product into competent E. coli DH5a cells for plasmid propagation.

o Select positive clones by antibiotic resistance and confirm the insert by colony PCR and
DNA sequencing.

¢ lacZ Gene Knockout:

o Design guide RNAs (for CRISPR/Cas9) or homologous arms (for A-Red) targeting the lacZ
gene.

o Follow the specific protocol for the chosen gene editing system to introduce a deletion in
the lacZ gene of the target E. coli strain.

o Verify the knockout by PCR and sequencing of the genomic region.
o Transformation of the Expression Plasmid:
o Prepare competent cells of the E. coli AlacZ strain.

o Transform the engineered expression plasmid containing the (-1,4-galactosyltransferase
gene into the competent cells.

o Select for successful transformants on LB agar plates containing the appropriate antibiotic.

Objective: To culture the engineered E. coli strain and induce the expression of the lactose
synthesis pathway to produce lactose.
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Materials:

Engineered E. coli strain

Defined minimal medium with glucose as the sole carbon source

IPTG (Isopropyl B-D-1-thiogalactopyranoside) for induction (if using a T7 promoter system)

Shaking incubator, fermenter

HPLC system with a suitable column for sugar analysis

Procedure:

Inoculum Preparation:

o Inoculate a single colony of the engineered strain into 5 mL of LB medium with the
appropriate antibiotic.

o Incubate overnight at 37°C with shaking.

Main Culture:

o Inoculate the main culture (e.g., 100 mL of minimal medium in a 500 mL flask) with the
overnight culture to an initial OD600 of ~0.1.

o Incubate at 37°C with shaking until the OD600 reaches the mid-log phase (e.g., 0.6-0.8).

Induction:

o Add IPTG to a final concentration of, for example, 0.2 mM.

o Reduce the temperature to, for instance, 28-30°C and continue incubation for 24-48 hours.

Sampling and Analysis:
o Take samples at regular intervals.

o Centrifuge the samples to separate the cells from the supernatant.
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o Analyze the supernatant for lactose concentration using a validated HPLC method.

Quantitative Data

The production of lactose and related compounds in metabolically engineered E. coli has been
reported in several studies. The following table summarizes representative data.

Strain/Gene

tic Carbon Fermentatio )
. Product Titer (g/L) Reference
Modificatio Source n Scale

n

Engineered
E. coli
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with -1,4-

galactosyltran

Glucose Shake Flask o-Lactose 7.29 [1]

sferase

Engineered
E. coli SC16-
14 with
3-L neotetraose

endogenous Glucose ) 25.4 [2]
Bioreactor (lactose-

Lacto-N-

lactose )
) derived)
synthesis

pathway

Catabolism of a-Lactose in Penicillium
chrysogenum

The filamentous fungus Penicillium chrysogenum is renowned for its industrial production of
penicillin. In this context, lactose is often used as a carbon source in the fermentation medium.
P. chrysogenum possesses a sophisticated system for the uptake and catabolism of lactose.

Catabolic Pathway

P. chrysogenum employs a dual strategy for lactose assimilation, involving both extracellular
and intracellular hydrolysis.
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o Lactose Transport: The fungus has specific lactose permeases that transport lactose from
the medium into the cell.

» Extracellular Hydrolysis: Secreted 3-galactosidases can break down lactose in the
extracellular space into glucose and galactose, which are then individually transported into
the cell.

e Intracellular Hydrolysis: Lactose that is transported intact into the cell is hydrolyzed by
intracellular B-galactosidases into glucose and galactose.

o Galactose Metabolism: The resulting galactose is catabolized through the Leloir pathway.
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Caption: Lactose catabolism pathway in Penicillium chrysogenum.

Experimental Protocols

This protocol is used to measure the activity of 3-galactosidase, a key enzyme in lactose
catabolism.

Objective: To quantify the B-galactosidase activity in a crude cell extract or purified enzyme
preparation from P. chrysogenum.
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Materials:

P. chrysogenum mycelia grown on a lactose-containing medium
e Sodium phosphate buffer (e.g., 100 mM, pH 7.3)

o 0-Nitrophenyl-B-D-galactopyranoside (ONPG) solution (e.g., 68 mM in buffer)
e Magnesium chloride solution (e.g., 30 mM)

e 2-Mercaptoethanol

e Sodium carbonate solution (e.g., 1 M) for stopping the reaction
e Spectrophotometer

Procedure:

e Preparation of Cell Lysate:

o Harvest the fungal mycelia by filtration.

o Wash the mycelia with a suitable buffer.

o Disrupt the cells by grinding with liquid nitrogen, sonication, or using a bead beater in lysis
buffer.

o Centrifuge the homogenate to pellet cell debris and collect the supernatant (crude cell
extract).

e Enzyme Assay:

o Prepare a reaction mixture containing sodium phosphate buffer, MgClz, and 2-
mercaptoethanol.

o Add a known amount of the cell extract to the reaction mixture and equilibrate to 37°C.

o Initiate the reaction by adding the ONPG solution.
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o Incubate the reaction at 37°C for a defined period (e.g., 5-30 minutes), during which the
colorless ONPG is hydrolyzed to the yellow product o-nitrophenol.

o Stop the reaction by adding sodium carbonate solution.

o Measure the absorbance of the resulting yellow solution at 420 nm.
e Calculation of Activity:
o Calculate the amount of o-nitrophenol produced using its molar extinction coefficient.

o One unit of B-galactosidase activity is typically defined as the amount of enzyme that
hydrolyzes 1.0 umole of ONPG per minute under the specified conditions.

Quantitative Data

The catabolism of lactose by P. chrysogenum is influenced by the specific strain and culture
conditions. The following table presents relevant quantitative data.

Specific
. Growth Rate Key
Strain Carbon Source . Reference
(n) on Lactose  Observation
(h™)
Dual assimilation
strategy
P. chrysogenum
Lactose ~0.05 (extracellular and  [2]
NRRL 1951 )
intracellular
hydrolysis)
Similar growth
P. chrysogenum ]
Lactose ~0.05 profile to NRRL 2]

AS-P-78
1951 on lactose

Glucose
supports a higher

P. chrysogenum Glucose 0.15 +0.001 [2]
growth rate than

lactose.
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Conclusion

While a-lactose is not a naturally occurring compound in the microbial world, its interaction with
microorganisms is of significant scientific and industrial interest. The ability to engineer E. coli
for de novo synthesis of lactose opens up possibilities for non-animal-derived production for
pharmaceutical and food applications. Concurrently, understanding the intricacies of lactose
catabolism in fungi like P. chrysogenum is crucial for optimizing industrial fermentation
processes that utilize lactose-rich feedstocks. The experimental protocols and quantitative data
presented in this guide provide a foundational resource for researchers and professionals
working in these fields. Further research into the regulation of these pathways and the
optimization of microbial strains will continue to expand the role of microorganisms in the
synthesis and utilization of a-lactose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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